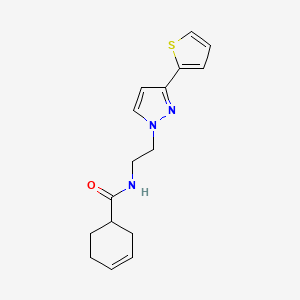
N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. The compound belongs to the class of pyrazole derivatives and has shown promising results in various studies.
Aplicaciones Científicas De Investigación
Anticancer Potential
The compound is part of a broader category of molecules with interest due to their potential anticancer properties. A study focused on the design, synthesis, and evaluation of pyrazole derivatives, which include structures similar to N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide, highlighted their inhibitory activity against topoisomerase IIα. This enzyme is crucial for DNA replication and transcription, making it a target for anticancer drugs. Among the synthesized compounds, one analog demonstrated superior cytotoxicity against several cancer cell lines, including HeLa, NCI-H460, and MCF-7, with significant topoisomerase IIα inhibition. This suggests potential utility in anticancer strategies (Alam et al., 2016).
Antimicrobial Activity
Another research avenue for related compounds involves antimicrobial activity. A study exploring the synthesis of thiophenyl pyrazoles and isoxazoles reported that certain derivatives exhibited significant antibacterial and antifungal effects. Specifically, some compounds showed promising antibacterial activity against B. subtilis and notable antifungal activity against A. niger (Sowmya et al., 2018). This indicates that derivatives of this compound could be explored for antimicrobial applications.
Structural and Mechanistic Insights
The structural and mechanistic understanding of such compounds is also an area of scientific interest. For instance, the crystal structure determination of similar molecules has provided insights into their potential binding modes and interactions at the molecular level. These studies can reveal how modifications to the chemical structure might influence biological activity and stability, offering pathways for the development of more effective therapeutic agents (Prabhuswamy et al., 2016).
Synthesis and Characterization
The synthesis and characterization of this compound and its analogs are crucial for further applications. Research on novel methods for creating these compounds and their detailed analysis helps in understanding their physicochemical properties and potential as therapeutic agents. Studies on the efficient synthesis of such compounds, along with their structural determination using techniques like NMR and X-ray crystallography, form the foundation for future drug development processes (Kariuki et al., 2022).
Propiedades
IUPAC Name |
N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS/c20-16(13-5-2-1-3-6-13)17-9-11-19-10-8-14(18-19)15-7-4-12-21-15/h1-2,4,7-8,10,12-13H,3,5-6,9,11H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWPFLFUEBNCAAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCCN2C=CC(=N2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(2-Ethoxyphenyl)-1,7-dimethyl-3-(2-piperidylethyl)-1,3,5-trihydro-4-imidazol ino[1,2-h]purine-2,4-dione](/img/structure/B2626626.png)

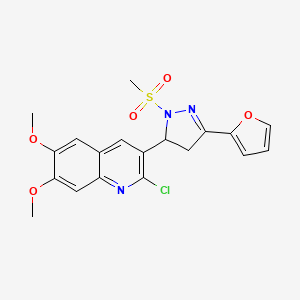
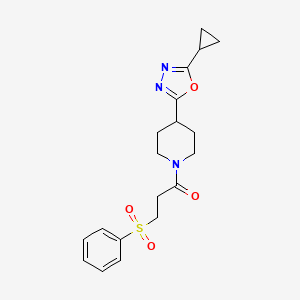
![4-Benzyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2626633.png)

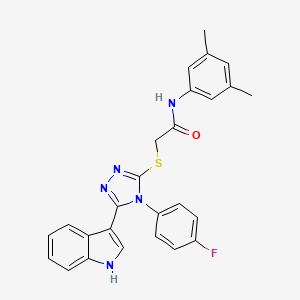
![4-[(4-Fluorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl phenyl sulfone](/img/structure/B2626636.png)
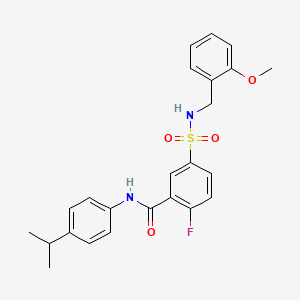
![N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2626638.png)
![1-methyl-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B2626639.png)
![4-fluorobenzyl 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl sulfide](/img/structure/B2626641.png)
![3-(4-ethoxyphenyl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2626642.png)
